molecular formula C14H12N2O2 B15096189 4-(1H-Benzoimidazol-2-yl)-2-methoxy-phenol CAS No. 7404-01-5

4-(1H-Benzoimidazol-2-yl)-2-methoxy-phenol

Cat. No.: B15096189
CAS No.: 7404-01-5
M. Wt: 240.26 g/mol
InChI Key: PBMXKABUKBNTBB-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-2-methoxyphenol is a heterocyclic aromatic compound that features a benzimidazole ring fused to a phenol group with a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-2-methoxyphenol typically involves the condensation of 2-aminophenol with o-phenylenediamine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The methoxy group is introduced via methylation of the phenol group using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1H-benzimidazol-2-yl)-2-methoxyphenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-2-methoxyphenol involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell division and DNA replication. The compound can also induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-benzimidazol-2-yl)-2-methoxyphenol is unique due to the presence of both the benzimidazole ring and the methoxyphenol group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications .

Properties

CAS No.

7404-01-5

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-2-methoxyphenol

InChI

InChI=1S/C14H12N2O2/c1-18-13-8-9(6-7-12(13)17)14-15-10-4-2-3-5-11(10)16-14/h2-8,17H,1H3,(H,15,16)

InChI Key

PBMXKABUKBNTBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)O

Origin of Product

United States

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